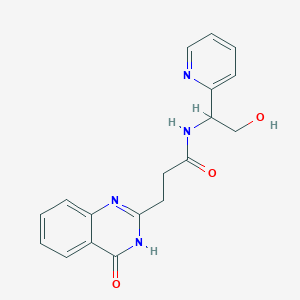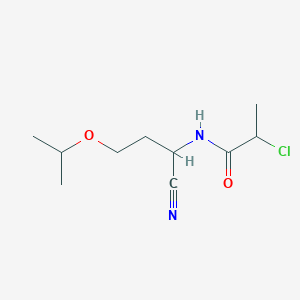
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide, also known as QPA or Quinazoline Propanamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and maintenance. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, this compound has been shown to have a wide range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, and to be a potent inhibitor of certain enzymes involved in the metabolism of neurotransmitters. These effects make it a promising candidate for further investigation in a variety of different areas of scientific research.
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide as a research tool is its relatively low cost and ease of synthesis. Additionally, its wide range of potential applications makes it a versatile and useful compound for researchers in a variety of different fields. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide. One promising area of study is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its potential as an anticancer agent is warranted, as is research into its potential as a tool for studying the role of PARP-1 in DNA repair and maintenance. Finally, more work is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of different areas of scientific research.
合成法
The synthesis of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide involves several steps, including the condensation of 2-hydroxyethylpyridine with ethyl 2-aminobenzoate, followed by the cyclization of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained through the reduction of the resulting quinazoline intermediate with sodium borohydride.
科学的研究の応用
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of study is its potential as an anticancer agent. Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential cancer treatment.
特性
IUPAC Name |
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-11-15(14-7-3-4-10-19-14)21-17(24)9-8-16-20-13-6-2-1-5-12(13)18(25)22-16/h1-7,10,15,23H,8-9,11H2,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAPSEUROMGKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC(CO)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-[[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-[(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]amino]acetamide](/img/structure/B7432034.png)
![N-[1-[(3-chloro-5-methoxybenzoyl)-methylamino]propan-2-yl]-4-methylfuran-2-carboxamide](/img/structure/B7432045.png)
![N-[1-[(3-chloro-5-methoxybenzoyl)-methylamino]propan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7432051.png)
![2-[2-[cyclopentyl(methyl)amino]ethyl-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonyl)amino]-N-methylacetamide](/img/structure/B7432059.png)
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![N-[2-[ethoxy(methyl)amino]-2-oxoethyl]-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432078.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)
![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)
![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)

